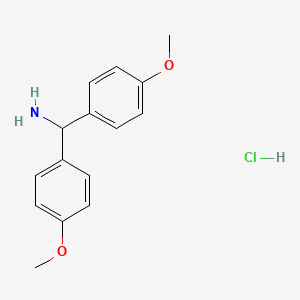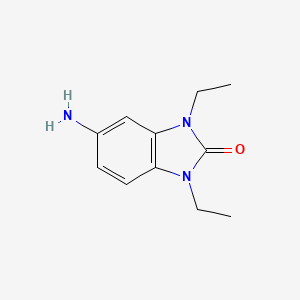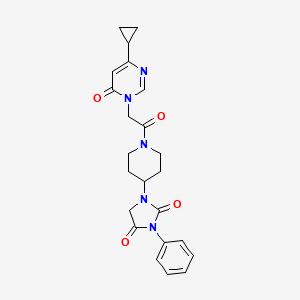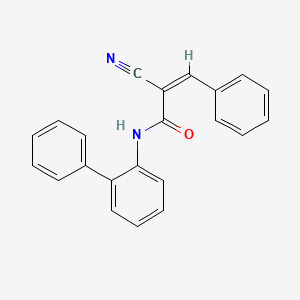![molecular formula C24H29N5O4 B3009341 benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate CAS No. 850826-01-6](/img/structure/B3009341.png)
benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate, is a heterocyclic compound that appears to be related to a class of compounds with potential antithrombotic properties. These compounds are characterized by complex structures that include pyrimidine and purine moieties, which are essential components of nucleic acids and have significant biological relevance.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in the literature. For instance, the synthesis of 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a compound with antithrombotic properties, was achieved from enamine precursors through thermal fusion with ureas, leading to a good yield of the desired product . This method also resulted in the formation of unexpected ester byproducts, which were characterized by spectroscopic methods and chemical reactions such as ozonolysis and oxidative hydrolysis . The synthesis of other related compounds, such as 3-benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one, was performed using a tandem aza-Wittig reaction, demonstrating the versatility of synthetic approaches in this chemical space .
Molecular Structure Analysis
The molecular structures of these heterocyclic compounds have been elucidated using single-crystal X-ray diffraction. For example, the crystal structure of a triazolopyrimidinone derivative was determined, revealing a nearly coplanar arrangement of the ring atoms in the triazolopyrimidinone moiety and a chair conformation for the cyclohexyl ring . Similarly, polymorphic forms of a benzylated pyrimidinone were discovered, with different hydrogen bonding patterns leading to distinct crystal packing arrangements .
Chemical Reactions Analysis
The chemical reactivity of these compounds includes transformations such as hydrogenolysis, which can lead to the formation of secondary amines, and alkylation reactions to produce bases of other heterocyclic compounds . The presence of functional groups such as benzyl and methylsulfanyl groups can also influence the reactivity, as seen in the nitrosation of a methylsulfanyl pyrimidinone to yield a nitroso derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The polymorphism observed in benzylated pyrimidinones suggests that subtle changes in molecular conformation can significantly affect the solid-state properties . Additionally, theoretical studies, including density functional theory (DFT) calculations, have been used to predict geometric parameters, vibrational wavenumbers, and chemical shifts, providing a deeper understanding of the properties of these molecules . Theoretical calculations have also been employed to explore the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are important for understanding the electronic behavior and potential applications of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- This compound has been used in the synthesis of various heterocyclic systems. Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was utilized as a reagent for preparing 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, among other related compounds. This process included the removal of the benzyloxycarbonyl group to yield different amino-substituted pyrimidines with high yields (Toplak et al., 1999).
Anticancer Research
- The compound has been part of research in designing and synthesizing new purine-diones and pyridopyrimidine-diones with potential anticancer activity. Some of these synthesized compounds showed good to excellent inhibition activity against the human breast cancer cell line MCF-7 (Hayallah, 2017).
- Similarly, it was involved in the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which is a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase and showed significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Antimicrobial and Anticancer Activities
- Further research includes the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, where the compound played a role in the synthesis of pyrimidine derivatives. These compounds were tested for antimicrobial activity and in vitro cytotoxicity against various human cancer cell lines, showing high activity in certain cases (El-Sawy et al., 2013).
Insecticidal and Antibacterial Potential
- In another study, the compound was used in the synthesis of pyrimidine linked pyrazole heterocyclics, which were evaluated for insecticidal and antibacterial potential. This demonstrates its role in the development of compounds with potential agricultural and medicinal applications (Deohate & Palaspagar, 2020).
Palladium-Catalyzed Synthesis
- The compound has also been used in palladium-catalyzed synthesis approaches, demonstrating its versatility in various chemical synthesis processes (Mancuso et al., 2017).
Eigenschaften
IUPAC Name |
benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-26-21-20(28-14-8-13-27(23(28)25-21)18-11-6-3-7-12-18)22(31)29(24(26)32)15-19(30)33-16-17-9-4-2-5-10-17/h2,4-5,9-10,18H,3,6-8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERARRQMOABPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[4-(3-formylindol-1-yl)phenyl]-2-pyridin-3-ylprop-2-enenitrile](/img/structure/B3009258.png)
![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)
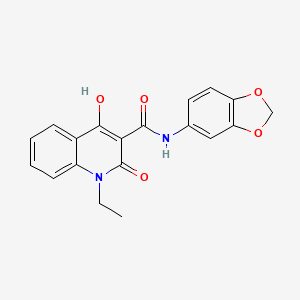

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide](/img/structure/B3009266.png)

![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)

